1-n-Boc-2-methyl-isothiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

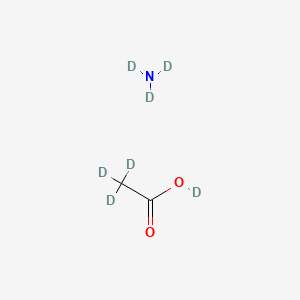

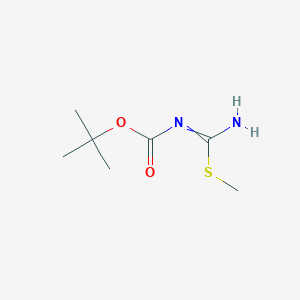

1-n-Boc-2-methyl-isothiourea is a chemical compound with the linear formula C7H14N2O2S . It is also known by other names such as Carbamic acid, [imino (methylthio)methyl]-, 1,1-dimethylethyl ester .

Synthesis Analysis

The synthesis of Boc 2-acylamides (acylimidodicarbonates) was first undertaken with amino acid derivatives using Boc 2 O / DMAP . To our surprise with 2.2 eq. Boc 2 O products seemed to form about as fast as the Boc 2-glycine esters simultaneously studied .Molecular Structure Analysis

The molecular structure of 1-n-Boc-2-methyl-isothiourea is represented by the InChI code: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3, (H2,8,9,10) .Physical And Chemical Properties Analysis

1-n-Boc-2-methyl-isothiourea has a molecular weight of 190.27 . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .科学的研究の応用

Application in Chemical Synthesis

Summary of the Application

This compound is commonly used in the synthesis of pharmaceutical and agricultural chemicals . It’s also utilized in the production of pesticides, insecticides, and fungicides .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary depending on the specific synthesis process. However, it’s typically used as a reagent in various chemical reactions.

Results or Outcomes

The outcomes can also vary depending on the specific synthesis process. In general, the use of this compound can facilitate the production of various pharmaceutical and agricultural products.

Application in N-Boc Protection of Amines

Summary of the Application

A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

Methods of Application or Experimental Procedures

The N-Boc protection was achieved under ultrasound irradiation and catalyst-free conditions . This method offers several advantages including mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances .

Results or Outcomes

Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This method provides a simple, rapid, and efficient way to achieve N-Boc protection of amines .

Application in Isothiourea-Catalysed Enantioselective Michael Addition

Summary of the Application

Isothiourea-catalysed enantioselective Michael addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters is reported . This process generates products containing two contiguous stereocentres, one quaternary, in good yields and excellent enantioselectivities .

Methods of Application or Experimental Procedures

The isothiourea-catalysed enantioselective Michael addition was achieved under ultrasound irradiation and catalyst-free conditions . This method offers several advantages including mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances .

Results or Outcomes

Application in the Synthesis of N-Heterocycles via Sulfinimines

Summary of the Application

The compound is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

tert-butyl N-[amino(methylsulfanyl)methylidene]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVPHNPWRBCKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-S-methylisothiourea | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

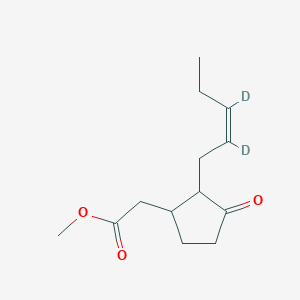

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1143206.png)